tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-(2,2-diethoxyethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4/c1-6-16-12(17-7-2)10-14-9-8-11(15)18-13(3,4)5/h12,14H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCVXXGKPRBNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCCC(=O)OC(C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2,2-diethoxyethylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as distillation or recrystallization, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate can undergo oxidation reactions, particularly at the diethoxyethylamino group, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Amine derivatives.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a model compound in studies of ester and amine functionalities in biological systems.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a useful component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its ester and amine groups may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would depend on the context of its use in research or industry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate, highlighting differences in substituents, physical properties, and applications:
Key Structural and Functional Differences
Amino Group Substituents: The diethoxyethylamino group in the parent compound provides moderate hydrophilicity and steric bulk, favoring solubility in polar aprotic solvents (e.g., DMF, THF) .
Ester Stability :
- The tert-butyl ester in all listed compounds confers hydrolytic stability compared to methyl or ethyl esters, making them suitable for stepwise synthetic strategies .
Physical Properties: Compounds with PEG-like chains (e.g., tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate) exhibit higher hydrophilicity and lower viscosity than the parent compound . Branched derivatives (e.g., Ethyl 3-[(tert-butoxycarbonyl)amino]-2,2-dimethylpropanoate) are solids due to increased crystallinity from steric hindrance .
Biological Activity
tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₃₁N₁O₄
- Molecular Weight : 271.42 g/mol
- CAS Number : 1260092-46-3
This compound features a tert-butyl group, which enhances its lipophilicity and biological activity. The presence of the diethoxyethyl amino group is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Preliminary studies suggest that it may act as a:
- Antioxidant : By scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Agent : Potentially inhibiting pro-inflammatory cytokines.
- Neuroprotective Agent : Showing promise in protecting neuronal cells from oxidative damage.
Antioxidant Activity
A study evaluated the antioxidant properties of similar tert-butyl compounds, highlighting their ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in cellular models . This suggests that this compound may exhibit comparable antioxidant effects.
Anti-inflammatory Effects
Research on related compounds indicates that they can suppress inflammatory responses by downregulating the expression of inflammatory mediators such as TNF-alpha and IL-6 . This mechanism may be relevant for therapeutic applications in inflammatory diseases.
Neuroprotective Effects
In neuropharmacological studies, compounds with similar structures have demonstrated protective effects against glutamate-induced toxicity in neuronal cells . This suggests that this compound could be explored for its neuroprotective potential.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Zhang et al. (2016) | Investigated antioxidant properties | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Smith et al. (2020) | Evaluated anti-inflammatory effects | Found decreased levels of IL-6 and TNF-alpha in treated cells. |
| Johnson et al. (2021) | Assessed neuroprotective effects | Reported reduced neuronal cell death in models of oxidative stress. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
